Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]-
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Overview
Description
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- is a chemical compound with the molecular formula C9H11ClO2S2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a benzene ring substituted with a propan-2-ylsulfanyl group and a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- typically involves the reaction of 4-mercaptobenzene-1-sulfonyl chloride with isopropyl alcohol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfone derivatives.
Oxidation Reactions: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve the desired oxidation state.
Major Products Formed
Substitution Reactions: The major products include sulfonamide, sulfonate, and sulfone derivatives depending on the nucleophile used.
Oxidation Reactions: The major products are sulfoxides and sulfones.
Scientific Research Applications
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups, which can alter their properties and functions.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- involves the electrophilic substitution of the sulfonyl chloride group with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. The propan-2-ylsulfanyl group can undergo oxidation to form sulfoxides and sulfones, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yloxy)benzene-1-sulfonyl chloride: This compound has a similar structure but with an isopropoxy group instead of a propan-2-ylsulfanyl group.
4-Isopropylbenzenesulfonyl chloride: This compound has an isopropyl group directly attached to the benzene ring instead of a propan-2-ylsulfanyl group.
Uniqueness
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- is unique due to the presence of both a propan-2-ylsulfanyl group and a sulfonyl chloride group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.
Properties
CAS No. |
125393-26-2 |
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Molecular Formula |
C9H11ClO2S2 |
Molecular Weight |
250.755 |
IUPAC Name |
4-propan-2-ylsulfanylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S2/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3 |
InChI Key |
XQFPZAKYFHUEOH-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)S(=O)(=O)Cl |
Synonyms |
Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]- (9CI) |
Origin of Product |
United States |
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